Tris(methylthio)methane

Gas Chromatography-Mass Spectrometry Volatile Organic Compound Analysis Analytical Method Validation

Tris(methylthio)methane (TMTM; CAS 5418-86-0), also known as trimethyl trithioorthoformate, is an organosulfur compound with the molecular formula C₄H₁₀S₃. It is a colorless to pale yellow liquid at room temperature, exhibiting a density of 1.16 g/mL at 25°C, a melting point of 16°C, and a boiling point of 102°C at 15 mmHg (or 225-227°C at atmospheric pressure).

Molecular Formula C4H10S3
Molecular Weight 154.3 g/mol
CAS No. 5418-86-0
Cat. No. B1581983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(methylthio)methane
CAS5418-86-0
Molecular FormulaC4H10S3
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESCSC(SC)SC
InChIInChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3
InChIKeyYFMZQCCTZUJXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(methylthio)methane (CAS 5418-86-0): Technical Profile and Procurement Considerations for Trimethyl Trithioorthoformate


Tris(methylthio)methane (TMTM; CAS 5418-86-0), also known as trimethyl trithioorthoformate, is an organosulfur compound with the molecular formula C₄H₁₀S₃ . It is a colorless to pale yellow liquid at room temperature, exhibiting a density of 1.16 g/mL at 25°C, a melting point of 16°C, and a boiling point of 102°C at 15 mmHg (or 225-227°C at atmospheric pressure) . The compound belongs to the trithioorthoformate class, characterized by three methylthio (-SCH₃) groups attached to a central methane carbon. Its primary value in research and industrial settings stems from its function as a carboxylic anion equivalent and its ability to generate the highly nucleophilic tris(methylthio)methyllithium species upon deprotonation .

Tris(methylthio)methane Selection Rationale: Why Analogous Sulfur Volatiles or Orthoesters Cannot Be Interchanged


Direct substitution of tris(methylthio)methane (TMTM) with other sulfur-containing volatiles (e.g., dimethyl trisulfide, bis(methylthio)methane) or with oxygen-based orthoesters (e.g., trimethyl orthoformate) is not scientifically valid without empirical validation of the specific performance parameter of interest. The differential physicochemical properties, such as the gas chromatographic retention index (RI), dictate distinct elution and detection behaviors in analytical workflows [1]. In biological systems, TMTM exhibits a unique capacity to modulate plant sulfur homeostasis by interfering with glutathione metabolism—a mechanism not replicated by simpler sulfur volatiles [2]. In synthetic chemistry, the reactivity of the tris(methylthio)methyllithium carbanion toward electrophiles and the subsequent hydrolysis yields methyl thiolcarboxylates; oxygen-based orthoesters follow entirely different reaction pathways [3]. The evidence below quantifies these critical differentiators.

Tris(methylthio)methane (TMTM) Comparator Evidence: Quantified Differentiation in Analytical and Synthetic Applications


GC Retention Index (RI) of Tris(methylthio)methane vs. Common Sulfur Volatile Contaminants or Co-Elutants

Tris(methylthio)methane (TMTM) is reliably identified by its corrected Kovats retention index (RI) of 1217 on a standard non-polar column (DB-5). This value is distinct from closely related sulfur volatiles often found in the same sample matrices. Notably, the RI for TMTM is 1217, compared to 894 for bis(methylthio)methane and 1197 for dimethyl trithiocarbonate [1]. The study also notes that the RI value for TMTM in the NIST and Wiley MS databases is incorrect, highlighting the importance of using this verified RI for accurate compound identification [1].

Gas Chromatography-Mass Spectrometry Volatile Organic Compound Analysis Analytical Method Validation

Relative Abundance of Tris(methylthio)methane as the Dominant Volatile in Mortierella hyalina Headspace

In the headspace volatile profile of the beneficial root-colonizing fungus Mortierella hyalina, tris(methylthio)methane (TMTM) constitutes the overwhelming majority of the detected sulfur volatiles, accounting for 98% of the relative peak area. In contrast, other sulfur-containing volatiles such as bis(methylthio)methane and dimethyl trithiocarbonate each represent only 2% of the total profile [1]. This dominance indicates that TMTM is the principal volatile sulfur compound emitted by this organism.

Microbial Volatile Profiling Plant-Microbe Interactions Sulfur Metabolism

Synthetic Efficiency: Overall Yield for Methyl Thiolcarboxylate Synthesis via Lithiated Tris(methylthio)methane

The lithiation of tris(methylthio)methane (TMTM) followed by reaction with alkyl halides and subsequent hydrolysis provides a well-characterized two-step route to aliphatic methyl thiolcarboxylates. The overall yields for this two-stage process range from 70% to 88% [1]. This method also permits the incorporation of ¹⁸O into the carbonyl group of the thiol ester with approximately 98% isotopic purity [1]. In comparison, alternative synthetic routes to methyl thiolcarboxylates, such as the direct hydrolysis of trimethyl trithioorthocarboxylates derived from electron-rich aromatics, have been reported to achieve yields ranging from 82% to 99%, but this method is specific to a narrower substrate scope (N,N-dialkylarylamines, pyrroles, and indoles) .

Organic Synthesis Thiolcarboxylate Preparation Carboxylic Anion Equivalent

Odor Profile Differentiation: Tris(methylthio)methane vs. Typical Foul-Smelling Sulfur Volatiles

Tris(methylthio)methane (TMTM) possesses a distinct odor profile, described as earthy, mushroom, musty, and truffle-like when evaluated at a concentration of 0.10% in propylene glycol [1]. This sensory profile contrasts sharply with the characteristically foul, sulfury, or garlic/onion-like odors associated with many other low-molecular-weight sulfur volatiles, such as dimethyl trisulfide or methanethiol. While a direct quantitative odor threshold comparison is not available, the qualitative descriptor provides a basis for differentiation. For instance, dimethyl trisulfide is noted for its potent, offensive odor detectable at parts-per-trillion levels [2].

Flavor and Fragrance Chemistry Sensory Analysis Volatile Sulfur Compound Characterization

Tris(methylthio)methane (TMTM) Optimal Use Cases: Where Evidence Supports Prioritization Over Analogs


Unambiguous Identification and Quantification of Fungal Volatiles in Plant-Microbe Interaction Studies

Researchers investigating the role of microbial volatile organic compounds (mVOCs) in plant growth promotion, particularly those emitted by Mortierella hyalina or similar fungi, require tris(methylthio)methane (TMTM) as a certified analytical standard. The verified retention index (RI 1217) and mass spectrum are essential for correcting database errors and ensuring accurate compound identification in GC-MS workflows [1]. Using an alternative sulfur volatile would lead to misidentification and incorrect biological conclusions.

Synthesis of Isotopically Labeled Aliphatic Methyl Thiolcarboxylates

In medicinal chemistry or biochemical tracer studies requiring ¹⁸O-labeled thiol esters, the synthetic route utilizing lithiated tris(methylthio)methane is a preferred method. This two-step procedure provides overall yields of 70-88% and achieves approximately 98% isotopic purity in the carbonyl group of the thiol ester [2]. Alternative synthetic methods may not offer this combination of yield, substrate scope, and isotopic labeling capability.

Investigating Sulfur Homeostasis and Glutathione Metabolism in Model Plants

For plant biologists studying sulfur stress responses, TMTM serves as a specific molecular probe. As the major volatile produced by Mortierella hyalina, TMTM has been shown to down-regulate sulfur deficiency-responsive genes and prevent the diminishment of glutathione (GSH) and glucosinolates (GSL) in Arabidopsis under sulfur-limiting conditions [3]. This specific biological activity, which is linked to interference with GSH metabolism rather than direct incorporation into cysteine, is not a general property of all sulfur volatiles. Therefore, sourcing pure TMTM is critical for replicating these experimental findings.

Development of Flavor and Fragrance Formulations Featuring Earthy/Truffle Notes

Flavor and fragrance chemists exploring the reconstruction of earthy, mushroom, or truffle aroma profiles should evaluate tris(methylthio)methane. Its documented sensory descriptor—earthy, mushroom, musty, truffle at 0.10% in propylene glycol—differentiates it from the typically pungent and unpleasant odors of other low-molecular-weight sulfur compounds [4]. This unique character makes it a candidate for use in specific flavor or fragrance applications where such notes are desired.

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